NK-252

Description

Structure

3D Structure

Properties

IUPAC Name |

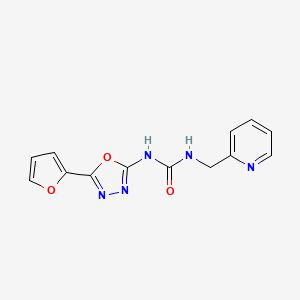

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c19-12(15-8-9-4-1-2-6-14-9)16-13-18-17-11(21-13)10-5-3-7-20-10/h1-7H,8H2,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSCFQXZZNCDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020703 | |

| Record name | NK-252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414963-82-8 | |

| Record name | NK-252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1414963-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SF3B1 Modulators, with a Focus on H3B-8800

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "NK-252" is associated with Nrf2 activation. However, based on the broader context of the query, this guide focuses on SF3B1 modulators, a class of compounds including H3B-8800, which aligns with the inferred scientific interest in novel cancer therapeutics targeting the spliceosome.

Introduction

Mutations in the genes encoding RNA splicing factors are a hallmark of various malignancies, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and certain solid tumors.[1] The most frequently mutated of these is SF3B1 (Splicing Factor 3b Subunit 1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[2] These mutations are not loss-of-function but rather confer a neomorphic activity, leading to aberrant pre-mRNA splicing.[3] This creates a dependency of the cancer cells on the remaining wild-type spliceosome function, offering a therapeutic window. SF3B1 modulators, such as H3B-8800, are a class of targeted therapies designed to exploit this vulnerability.[4] H3B-8800 is an orally available small molecule that has been investigated in clinical trials for its potential to selectively eliminate cancer cells harboring spliceosome mutations.[5][6]

Core Mechanism of Action of SF3B1 Modulators

The primary mechanism of action of SF3B1 modulators like H3B-8800 is their direct binding to the SF3b complex, a critical part of the spliceosome.[4][7][8] This interaction alters the conformation of the spliceosome at the branchpoint sequence of pre-mRNA, leading to a disruption of normal splicing catalysis.[1]

Key molecular consequences of this interaction include:

-

Altered Splice Site Recognition: SF3B1 modulators interfere with the proper recognition of the 3' splice site, leading to the use of alternative and often cryptic splice sites.[9]

-

Intron Retention: A major outcome of SF3B1 modulation is the retention of introns in the mature mRNA.[1][10][11] H3B-8800 has been shown to preferentially induce the retention of short, GC-rich introns, which are notably enriched in genes that themselves encode for spliceosome components.[1][4] This creates a negative feedback loop that further disrupts the splicing machinery.

-

Induction of Apoptosis: The accumulation of mis-spliced mRNA transcripts and the subsequent production of aberrant proteins, or the downregulation of essential proteins, triggers cellular stress pathways leading to programmed cell death (apoptosis) in cancer cells.[8]

-

Synthetic Lethality in Mutant Cells: Cancer cells with SF3B1 mutations are particularly dependent on the wild-type splicing machinery for their survival. By further perturbing this delicate balance, SF3B1 modulators induce a state of synthetic lethality, preferentially killing the mutant cells while having a lesser effect on healthy cells.[12]

The following diagram illustrates the proposed signaling pathway for SF3B1 modulator-induced cell death.

Quantitative Data Summary

Preclinical Efficacy of H3B-8800

| Cell Line Context | Assay Type | Metric | Value | Reference |

| K562 cells with SF3B1-K700E | Cell Viability | IC50 (72h) | 13 nM | [1] |

| Panc05.04 cells (SF3B1-K700E) | Cell Growth Inhibition | IC50 (72h) | Not specified, but potent inhibition observed | [1] |

| K562 SF3B1WT vs. SF3B1K700E xenografts | In vivo tumor growth | Tumor Growth Inhibition | 8 mg/kg dose completely abrogated growth of K700E tumors | [1] |

| CMML Patient-Derived Xenografts (PDX) | In vivo leukemic burden | Reduction in Leukemic Burden | Substantial reduction in SRSF2-mutant models | [13] |

Phase 1 Clinical Trial of H3B-8800 (NCT02841540)

| Parameter | Description | Value(s) | Reference |

| Patient Population | |||

| Total Enrolled | Patients with MDS, AML, or CMML | 84 | [6][12] |

| Diagnoses | AML / CMML / HR-MDS / LR-MDS / Unknown | 38 / 4 / 20 / 21 / 1 | [12] |

| Spliceosome Mutations | Percentage of patients with mutations of interest | 88% | [12] |

| Dosing Schedules | |||

| Schedule I | 5 days on / 9 days off (in a 28-day cycle) | 1-40 mg | [6][12] |

| Schedule II | 21 days on / 7 days off (in a 28-day cycle) | 7-20 mg | [6][12] |

| Efficacy | |||

| Objective Responses | Complete or partial responses (IWG criteria) | 0 | [6] |

| Transfusion Independence | RBC transfusion-free intervals >56 days in previously dependent patients | 15% (9 patients) | [6] |

| Transfusion Requirement Reduction | Decreased RBC or platelet transfusion needs | 14% | [12] |

| Safety | |||

| Most Common AEs | Treatment-related, treatment-emergent adverse events | Diarrhea, nausea, fatigue, vomiting | [6] |

Experimental Protocols

Protocol 1: Analysis of Splicing Changes by RT-PCR

This protocol is used to detect changes in mRNA splicing, such as intron retention or alternative splice site usage, following treatment with an SF3B1 modulator.

Methodology:

-

Cell Treatment: Culture sensitive and resistant cancer cell lines in standard growth medium. Treat cells with the SF3B1 modulator (e.g., H3B-8800 at the IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit.

-

PCR Amplification: Perform PCR using primers that flank a known alternatively spliced exon or a retained intron of a gene reported to be affected by SF3B1 modulation (e.g., PPP2R5B, ADTRP, RPL39L).[10]

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. Changes in the ratio of spliced isoforms will be visible as bands of different sizes.

-

Quantification: Quantify the band intensities to determine the relative abundance of each splice variant.[14][15]

The following diagram outlines the workflow for this protocol.

Protocol 2: Generation of an SF3B1 Inhibitor-Resistant Cell Line

This protocol is used to develop cell lines that are resistant to SF3B1 modulators, which can then be used to study mechanisms of resistance.

Methodology:

-

Cell Culture: Culture the parental cancer cell line in standard growth medium.

-

Dose Escalation: Begin by treating the cells with the SF3B1 modulator at a low concentration (e.g., IC20, the concentration that inhibits 20% of cell growth).

-

Sub-culturing: Once the cells have adapted and are growing steadily, sub-culture them and gradually increase the concentration of the inhibitor in a stepwise manner.

-

Selection: Continue this process over several months. The surviving cell population will be enriched for resistant clones.

-

Clonal Isolation: Isolate single-cell clones from the resistant population using methods such as limited dilution or single-cell sorting.

-

Validation: Confirm the resistant phenotype of the isolated clones by performing a dose-response assay and comparing the IC50 value to that of the parental cell line.[14]

The following diagram illustrates the logical relationship in developing resistant cell lines.

Conclusion

SF3B1 modulators, exemplified by H3B-8800, represent a promising class of targeted anti-cancer agents. Their mechanism of action is centered on the modulation of the spliceosome's SF3b complex, leading to widespread changes in pre-mRNA splicing. This induces a state of synthetic lethality in cancer cells harboring spliceosome mutations. While early clinical trials have shown a favorable safety profile and some signs of clinical activity, particularly in reducing transfusion burdens in MDS patients, further research is needed to optimize dosing strategies and patient selection to maximize therapeutic benefit. The experimental protocols outlined provide a framework for the continued investigation of these compounds and the underlying biology of spliceosome-mutant cancers.

References

- 1. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hotspot SF3B1 mutations induce metabolic reprogramming and vulnerability to serine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phase I First-in-Human Dose Escalation Study of the oral SF3B1 modulator H3B-8800 in myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H3B-8800 - Wikipedia [en.wikipedia.org]

- 8. Facebook [cancer.gov]

- 9. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aberrant spliceosome activity via elevated intron retention and upregulation and phosphorylation of SF3B1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aberrant spliceosome activity via elevated intron retention and upregulation and phosphorylation of SF3B1 in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [scholarship.miami.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

NK-252: A Novel Nrf2 Activator for Oxidative Stress-Associated Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of chronic diseases, including nonalcoholic steatohepatitis (NASH), neurodegenerative disorders, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Activation of the Nrf2 signaling pathway represents a promising therapeutic strategy to mitigate the detrimental effects of oxidative stress. This technical guide provides a comprehensive overview of NK-252, a novel small molecule activator of the Nrf2 pathway. We present its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Nrf2 activation by this compound.

Introduction to Nrf2 and the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4] This transcriptional activation leads to the upregulation of a broad spectrum of cytoprotective genes, including antioxidant enzymes (e.g., NQO1, HO-1) and detoxifying enzymes.[5]

This compound: A Potent Nrf2 Activator

This compound is a novel biaryl urea compound identified as a potent activator of the Nrf2 signaling pathway.[6] Preclinical studies have demonstrated its superior potency compared to other known Nrf2 activators, such as Oltipraz (OPZ).[6]

Mechanism of Action

In vitro binding studies have revealed that this compound directly interacts with the Nrf2-binding site of Keap1.[7] This interaction competitively inhibits the binding of Nrf2 to Keap1, thereby preventing its degradation and promoting its nuclear translocation and subsequent activation of ARE-driven gene expression. This direct, competitive mechanism of action distinguishes this compound from thiol-reactive Nrf2 activators like Oltipraz.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies evaluating the activity of this compound.

Table 1: In Vitro Nrf2 Activation in Huh-7.5 Cells [6][8]

| Compound | EC2 Value (µM) |

| This compound | 1.36 |

| Oltipraz (OPZ) | 20.8 |

EC2 value represents the concentration required for a 2-fold induction of NQO1-ARE luciferase activity above background.

Table 2: In Vivo Efficacy of this compound in a Rat Model of NASH [8]

| Treatment Group | Liver Fibrosis Score (Median) | Liver Fibrosis Area (%) |

| Naive (Normal Diet) | - | 0.72 |

| CDAA Diet (Control) | 3 | 14.7 |

| CDAA Diet + Oltipraz (OPZ) | - | 5.80 |

| CDAA Diet + this compound (Low Dose) | - | 6.20 |

| CDAA Diet + this compound (High Dose) | - | 4.97 |

CDAA: Choline-deficient L-amino acid-defined diet.

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway and the Action of this compound

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound on the Keap1-Nrf2 interaction.

General Experimental Workflow for Evaluating this compound

Caption: A generalized workflow for the preclinical evaluation of this compound's activity as an Nrf2 activator.

Detailed Experimental Protocols

In Vitro Nrf2-ARE Luciferase Reporter Gene Assay

This protocol is adapted from the methods described for the evaluation of Nrf2 activators.[4][6][9][10]

Objective: To quantify the ability of this compound to activate the Nrf2 signaling pathway.

Materials:

-

Huh-7.5 cells (or other suitable hepatic cell line)

-

ARE-luciferase reporter plasmid (e.g., pGL4.32[luc2P/ARE/Hygro])

-

Transfection reagent (e.g., Lipofectamine LTX)

-

Hygromycin B for stable cell line selection

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound and Oltipraz (OPZ)

-

Dimethyl sulfoxide (DMSO)

-

Luciferase assay system (e.g., Steady-Glo® Luciferase Assay System)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Generation of a Stable Reporter Cell Line:

-

Transfect Huh-7.5 cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Select for stably transfected cells by culturing in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of hygromycin B (e.g., 0.1 mg/mL).

-

Isolate and expand hygromycin-resistant clones. Screen clones for robust and inducible luciferase activity in response to a known Nrf2 activator (e.g., sulforaphane).

-

-

Assay Performance:

-

Seed the stable ARE-reporter Huh-7.5 cells into 96-well white, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and Oltipraz in culture medium. A final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

-

Remove the culture medium from the cells and replace it with the medium containing the test compounds or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 16 hours) at 37°C in a CO2 incubator.

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity of treated cells to that of the vehicle-treated control cells to determine the fold induction.

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to calculate the EC2 value (the concentration at which a 2-fold induction of luciferase activity is observed).

-

In Vitro H2O2-Induced Cytotoxicity Assay

This protocol provides a general framework for assessing the cytoprotective effects of this compound against oxidative stress.[11][12][13][14][15]

Objective: To determine if pre-treatment with this compound can protect hepatic cells from hydrogen peroxide (H2O2)-induced cell death.

Materials:

-

Huh-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Hydrogen peroxide (H2O2)

-

Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

96-well tissue culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells into 96-well plates and allow them to attach and grow for 24 hours.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined period (e.g., 24 hours).

-

-

Induction of Oxidative Stress:

-

After the pre-treatment period, expose the cells to a cytotoxic concentration of H2O2 (e.g., determined by a prior dose-response experiment) for a specified duration (e.g., 4-6 hours). Include a control group of cells not exposed to H2O2.

-

-

Assessment of Cell Viability:

-

Following H2O2 exposure, remove the treatment medium.

-

Add fresh medium containing a cell viability reagent (e.g., MTS) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to quantify the number of viable cells.

-

-

Data Analysis:

-

Express the viability of treated cells as a percentage of the viability of the untreated (no H2O2) control cells.

-

Compare the viability of cells pre-treated with this compound to those treated with vehicle control to determine the protective effect of this compound.

-

In Vivo Choline-Deficient L-Amino Acid-Defined (CDAA) Diet-Induced NASH Rat Model

This protocol is based on the established CDAA diet model for inducing NASH and liver fibrosis in rats.[16][17][18][19][20]

Objective: To evaluate the in vivo efficacy of this compound in attenuating liver fibrosis in a rat model of NASH.

Materials:

-

Male rats (e.g., Sprague-Dawley or Fischer 344)

-

Choline-deficient L-amino acid-defined (CDAA) diet

-

Control diet (choline-sufficient L-amino acid-defined diet)

-

This compound and Oltipraz (OPZ) formulated for oral administration

-

Vehicle for drug formulation

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate the rats to the laboratory conditions for at least one week.

-

Randomly assign the animals to different treatment groups (e.g., Naive, CDAA + Vehicle, CDAA + OPZ, CDAA + this compound low dose, CDAA + this compound high dose).

-

-

Induction of NASH and Treatment:

-

Feed the rats with the CDAA diet or the control diet for a specified duration (e.g., 8-12 weeks) to induce NASH and liver fibrosis.

-

Administer this compound, OPZ, or vehicle daily by oral gavage starting from a predetermined time point during the dietary intervention.

-

-

Sample Collection and Analysis:

-

At the end of the study period, euthanize the animals and collect blood and liver tissue samples.

-

Process a portion of the liver tissue for histological analysis by fixing in 10% neutral buffered formalin.

-

Process the remaining liver tissue for biochemical or molecular analyses (e.g., measurement of oxidative stress markers, gene expression analysis).

-

Histological Analysis of Liver Fibrosis

This protocol describes the staining and scoring of liver fibrosis.[21][22][23][24][25]

Objective: To quantify the extent of liver fibrosis in the different treatment groups.

Materials:

-

Formalin-fixed, paraffin-embedded liver tissue sections

-

Masson's trichrome stain kit

-

Microscope

-

Image analysis software

Procedure:

-

Tissue Staining:

-

Deparaffinize and rehydrate the liver tissue sections.

-

Stain the sections with Masson's trichrome stain according to the manufacturer's protocol. This stain will color collagen fibers blue, nuclei black, and cytoplasm red.

-

-

Fibrosis Scoring:

-

Examine the stained liver sections under a microscope.

-

Score the degree of fibrosis semi-quantitatively using a standard scoring system (e.g., METAVIR score or a similar system).

-

-

Quantification of Fibrosis Area:

-

Capture digital images of the stained liver sections at a consistent magnification.

-

Use image analysis software to quantify the percentage of the liver tissue area that is stained blue (collagen), representing the fibrotic area.

-

Analyze multiple random fields per liver section to ensure representative quantification.

-

-

Statistical Analysis:

-

Compare the fibrosis scores and the percentage of fibrotic area between the different treatment groups using appropriate statistical tests.

-

Conclusion

This compound is a promising novel Nrf2 activator with a distinct mechanism of action and potent in vitro and in vivo activity. The data presented in this technical guide highlight its potential as a therapeutic agent for diseases driven by oxidative stress, such as NASH. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the pharmacological properties and therapeutic applications of this compound and other Nrf2-modulating compounds. Continued research and development in this area hold the potential to deliver new and effective treatments for a range of debilitating diseases.

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Nrf2 in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | High Fat Diet-Induced Hepatic 18-Carbon Fatty Acids Accumulation Up-Regulates CYP2A5/CYP2A6 via NF-E2-Related Factor 2 [frontiersin.org]

- 8. This compound | Nrf2激活剂 | MCE [medchemexpress.cn]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Cibotii Rhizoma extract protects rat dorsal root ganglion neurons against H2O2-induced oxidative stress | springermedizin.de [springermedizin.de]

- 13. Guidelines for cell viability assays [ouci.dntb.gov.ua]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. Nonalcoholic steatohepatitis-associated hepatocarcinogenesis in mice fed a modified choline-deficient, methionine-lowered, L-amino acid-defined diet and the role of signal changes | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Biased Quantification of Rat Liver Fibrosis—Meta-Analysis with Practical Recommendations and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling NK-252: A Technical Guide to a Novel Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK-252, a novel small molecule Nrf2 activator, has emerged as a promising therapeutic candidate, particularly in the context of diseases characterized by oxidative stress and fibrosis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a visual representation of its mechanism of action within the Keap1-Nrf2 signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea[1]. Its structure combines a furan-substituted oxadiazole moiety with a pyridinylmethyl urea group, contributing to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-N′-(2-pyridinylmethyl)-urea | [2] |

| Molecular Formula | C₁₃H₁₁N₅O₃ | [3] |

| Molecular Weight | 285.26 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl | [3] |

| Storage Temperature | 2-8°C | [2] |

| Purity | ≥98% (by HPLC) | [3] |

| CAS Number | 1414963-82-8 | [3] |

Mechanism of Action: Nrf2 Activation

This compound exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound functions by directly interacting with the Nrf2-binding site on Keap1[1][3][4]. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective enzymes and proteins, such as NAD(P)H quinone oxidoreductase 1 (NQO1)[5].

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential as an Nrf2 activator with a greater potency than the reference compound, oltipraz[1][4]. In vitro studies have shown that this compound activates the NQO1 antioxidant response element in a dose-dependent manner in Huh-7.5 human hepatoma cells, with an EC₂ value (concentration for a 2-fold induction above background) of 1.36 µM[5][6]. This is substantially more potent than oltipraz, which has an EC₂ value of 20.8 µM in the same assay[5][6].

Furthermore, this compound has been shown to protect Huh-7 cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity, highlighting its antioxidant properties[5].

In a rat model of nonalcoholic steatohepatitis (NASH), administration of this compound significantly attenuated the progression of liver fibrosis and reduced the expression of fibrogenic genes[1]. These findings suggest that this compound could be a valuable therapeutic agent for liver diseases characterized by fibrosis and oxidative stress.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Value | Reference |

| NQO1-ARE Activation | Huh-7.5 | EC₂ | 1.36 µM | [5][6] |

| H₂O₂-induced Cytotoxicity | Huh-7 | Protection | Demonstrated | [5] |

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed multi-step synthesis protocol for this compound, based on established methods for the synthesis of 1,3,4-oxadiazole and urea derivatives.

Step 1: Synthesis of Furan-2-carbohydrazide

-

To a solution of furan-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure to obtain furan-2-carbonyl chloride.

-

Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a solution of hydrazine hydrate in the same solvent at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield furan-2-carbohydrazide.

Step 2: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol

-

Dissolve furan-2-carbohydrazide in ethanol, followed by the addition of potassium hydroxide.

-

To this solution, add carbon disulfide and reflux the mixture for 8-10 hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.

Step 3: Synthesis of 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

-

To a solution of 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol in a suitable solvent (e.g., ethanol), add a desulfurizing agent such as Raney Nickel.

-

Stir the reaction mixture under a hydrogen atmosphere (or reflux, depending on the reagent) until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine.

Step 4: Synthesis of this compound (1-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-ylmethyl)urea)

-

Dissolve 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

To this solution, add an equimolar amount of 2-(isocyanatomethyl)pyridine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield this compound.

NQO1-ARE Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate the Nrf2 pathway.

-

Cell Culture: Culture Huh-7.5 cells stably transfected with a luciferase reporter plasmid containing the NQO1-ARE promoter element in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to the protein concentration in each well. Calculate the fold induction of luciferase activity relative to the vehicle control. The EC₂ value can be determined by plotting the fold induction against the log of the compound concentration.

H₂O₂-Induced Cytotoxicity Assay

This assay evaluates the protective effect of this compound against oxidative stress-induced cell death.

-

Cell Culture: Culture Huh-7 cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a specified duration (e.g., 4-6 hours).

-

Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining assay.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Conclusion

This compound is a potent and specific Nrf2 activator with a well-defined mechanism of action. Its ability to upregulate the cellular antioxidant defense system and protect against oxidative stress-induced damage and fibrosis makes it a compelling candidate for further investigation in a range of therapeutic areas, particularly for the treatment of liver diseases such as NASH. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this promising molecule.

References

- 1. Nrf2 activators attenuate the progression of nonalcoholic steatohepatitis-related fibrosis in a dietary rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance to H2O2-induced oxidative stress in human cells of different phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Nrf2 | TargetMol [targetmol.com]

In-Depth Technical Guide: The Interaction of NK-252 with the Keap1-Nrf2 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between NK-252, a novel biaryl urea compound, and the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. This document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Executive Summary

Oxidative stress is a key pathogenic factor in a multitude of diseases, including nonalcoholic steatohepatitis (NASH). The transcription factor Nrf2 (nuclear factor-erythroid-2-related factor 2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Activation of Nrf2, by disrupting its interaction with Keap1, presents a promising therapeutic strategy.

This compound has been identified as a potent activator of the Nrf2 pathway.[1] Unlike thiol-reactive Nrf2 activators such as Oltipraz (OPZ), this compound functions by directly interacting with the Nrf2-binding site on Keap1.[1] This distinct mechanism of action contributes to its higher potency in activating Nrf2 and inducing the expression of downstream antioxidant genes.[1] This guide will delve into the quantitative aspects of this interaction and the experimental protocols used to elucidate it.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The following diagram illustrates the canonical signaling cascade.

Under homeostatic conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or molecules like this compound, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.

Quantitative Analysis of this compound Activity

The potency of this compound as an Nrf2 activator has been quantified through various in vitro assays.

Nrf2-Activating Potential in a Reporter Assay

The ability of this compound to activate the Nrf2 pathway was assessed using a luciferase reporter assay in Huh-7.5 cells. These cells were stably transfected with a construct containing the Antioxidant Response Element (ARE) from the NAD(P)H quinone oxidoreductase 1 (NQO1) gene promoter upstream of a luciferase reporter gene. The results were compared with the known Nrf2 activator, Oltipraz (OPZ).[1]

| Compound | EC2 Value (µM) |

| This compound | 1.36[1] |

| Oltipraz (OPZ) | 20.8[1] |

Table 1: Nrf2-Activating Potential of this compound and Oltipraz. The EC2 value represents the concentration required to induce a 2-fold increase in luciferase activity above the background level.[1]

Induction of Nrf2 Target Gene Expression

The functional consequence of Nrf2 activation by this compound was confirmed by measuring the mRNA levels of Nrf2 target genes in the livers of rats treated with this compound.

| Gene | Treatment Group | Fold Induction vs. Control |

| NQO1 | This compound (low dose) | ~4.0 |

| This compound (high dose) | ~7.0 | |

| GCLC | This compound (low dose) | ~2.5 |

| This compound (high dose) | ~3.5 |

Table 2: In Vivo Induction of Nrf2 Target Gene mRNA by this compound. Data are approximated from graphical representations in Shimozono et al., 2013.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the Keap1-Nrf2 pathway, based on the protocols described by Shimozono et al., 2013.

ARE-Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE.

Protocol Details:

-

Cell Line: Huh-7.5 cells, a subclone of the human hepatoma cell line Huh-7, were used.

-

Reporter Construct: Cells were stably transfected with a plasmid containing the ARE from the human NQO1 gene promoter driving the expression of firefly luciferase.

-

Cell Seeding: Transfected cells were seeded into 96-well plates.

-

Compound Treatment: Cells were treated with various concentrations of this compound or Oltipraz (ranging from 0.1 to 30 µM) or with DMSO as a vehicle control. The incubation period was 16 hours.

-

Lysis and Luminescence Measurement: After incubation, the cells were lysed, and luciferase activity was measured using the Steady-Glo Luciferase Assay System (Promega) according to the manufacturer's instructions. Luminescence was quantified on a plate reader.

-

Data Analysis: Luciferase activity was normalized to a control and expressed as fold induction. The EC2 value was calculated by linear extrapolation from the dose-response curve.[1]

In Vitro Keap1-Nrf2 Binding Assay

This assay was performed to determine if this compound directly interferes with the binding of Nrf2 to Keap1.

Protocol Details:

-

Reagents: Recombinant human Keap1 protein and a biotinylated peptide corresponding to the Nrf2 binding domain were used.

-

Instrumentation: A Biacore surface plasmon resonance (SPR) instrument was used to measure protein-protein interactions in real-time.

-

Immobilization: A sensor chip was coated with streptavidin. The biotinylated Nrf2 peptide was then passed over the chip and captured by the streptavidin.

-

Binding Analysis: A solution containing the Keap1 protein was injected over the sensor chip in the presence or absence of this compound or Oltipraz. The binding of Keap1 to the immobilized Nrf2 peptide was measured by the change in the SPR signal.

-

Results: The assay demonstrated that this compound dose-dependently inhibited the binding of Keap1 to the Nrf2 peptide, whereas Oltipraz had no effect on this interaction.[1]

Quantitative Real-Time PCR (qRT-PCR)

This technique was used to measure the mRNA expression levels of Nrf2 target genes in liver tissue from a rat model of NASH treated with this compound.

Protocol Details:

-

Tissue Samples: Liver tissue was collected from rats in the different treatment groups.

-

RNA Extraction: Total RNA was isolated from the liver samples using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA was used as a template for real-time PCR with specific primers for Nrf2 target genes (e.g., NQO1, GCLC) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes was calculated using the delta-delta Ct method, and the results were expressed as fold change compared to the control group.

Conclusion

This compound is a potent, non-electrophilic activator of the Nrf2 pathway. Its mechanism of action, through direct inhibition of the Keap1-Nrf2 protein-protein interaction, distinguishes it from classical thiol-reactive Nrf2 inducers. The quantitative data demonstrate its superior potency in cell-based assays and its ability to induce Nrf2 target gene expression in vivo. The detailed experimental protocols provided herein offer a framework for the further investigation of this compound and other novel Nrf2 activators. This information is critical for researchers and professionals involved in the development of new therapeutics for oxidative stress-related diseases.

References

In-Depth Technical Guide to NK-252: A Potent Nrf2 Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of NK-252, a novel and potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of oxidative stress, inflammation, and drug discovery.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 1414963-82-8 | [1][2][3][4] |

| Molecular Weight | 285.26 g/mol | [1][2][3][4] |

| Synonym | N-[5-(2-Furanyl)-1,3,4-oxadiazol-2-yl]-N′-(2-pyridinylmethyl)-urea | [3] |

Mechanism of Action: Nrf2 Pathway Activation

This compound is a potent activator of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound exerts its activity by directly interacting with the Nrf2-binding site on Keap1. This interaction disrupts the Keap1-Nrf2 complex, preventing the degradation of Nrf2. Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.

Quantitative Data

The potency of this compound in activating the Nrf2 pathway has been quantified in cellular assays. The table below summarizes the effective concentration for a 2-fold induction (EC2) of a reporter gene under the control of the ARE.

| Compound | Cell Line | Assay | EC2 Value (µM) | Reference |

| This compound | Huh-7.5 | NQO1-ARE Luciferase Reporter | 1.36 | |

| Oltipraz (OPZ) | Huh-7.5 | NQO1-ARE Luciferase Reporter | 20.8 |

Experimental Protocols

Nrf2 Activation Luciferase Reporter Gene Assay

This protocol is designed to quantify the activation of the Nrf2 pathway in response to this compound treatment using a luciferase reporter gene assay in Huh-7.5 cells.

Materials:

-

Huh-7.5 cells stably transfected with an ARE-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Luciferase Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed Huh-7.5-ARE-luciferase cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.1%.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the chosen luciferase assay system.

-

Data Analysis: Normalize the luciferase activity of the this compound-treated cells to that of the vehicle-treated cells to determine the fold induction of Nrf2 activity.

H₂O₂-Induced Cytotoxicity Assay

This protocol evaluates the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in Huh-7 cells using an MTS assay.

Materials:

-

Huh-7 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO

-

Hydrogen peroxide (H₂O₂)

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well tissue culture plates

Methodology:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 103 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treatment with this compound: Prepare various concentrations of this compound in DMEM. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO). Incubate for 24 hours.

-

Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment with this compound, remove the medium and wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of the H₂O₂ solution (a pre-determined optimal concentration, e.g., 100-500 µM) to the wells. Include a control group of cells not treated with H₂O₂.

-

Incubation: Incubate the plate for a further 4-6 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control group (cells not treated with H₂O₂). Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone to determine the protective effect.

References

The Role of NK-252 in the Oxidative Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathogenesis of numerous diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation leads to the transcription of a battery of cytoprotective genes that combat oxidative damage. NK-252 has emerged as a potent activator of the Nrf2 signaling pathway, demonstrating significant promise as a therapeutic agent for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the role of this compound in the oxidative stress response, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.

Introduction to this compound and the Nrf2 Pathway

This compound is a novel small molecule that has been identified as a potent activator of the Nrf2 pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] In the presence of oxidative or electrophilic stress, or upon interaction with Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][4] This binding initiates the transcription of a wide array of antioxidant and cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[5][6]

This compound distinguishes itself from other Nrf2 activators through its unique mechanism of action. In vitro binding studies have revealed that this compound directly interacts with the Nrf2-binding site of Keap1.[7] This direct interaction is believed to contribute to its high potency in activating the Nrf2 pathway.[7]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound as an Nrf2 activator has been quantified in several studies. A key measure of Nrf2 activation is the induction of Nrf2 target genes, such as NQO1. The potency of this compound has been compared to Oltipraz (OPZ), a well-characterized Nrf2 activator.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | NQO1-ARE Luciferase Reporter Assay | Huh-7.5 | EC2 Value | 1.36 µM | [8] |

| Oltipraz (OPZ) | NQO1-ARE Luciferase Reporter Assay | Huh-7.5 | EC2 Value | 20.8 µM | [8] |

| EC2 Value: The concentration required to cause a 2-fold induction of luciferase activity above the background level. |

In a preclinical model of nonalcoholic steatohepatitis (NASH), a disease characterized by significant oxidative stress and liver fibrosis, this compound demonstrated a dose-dependent therapeutic effect.

| Treatment Group | Diet | Fibrosis Area (%) | Reduction in Fibrosis Area (%) | Reference |

| Naïve Control | Normal Control Diet | 0.72 | - | [8] |

| CDAA Control | Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | 14.7 | - | [8] |

| Oltipraz (OPZ) | CDAA Diet | 5.80 | 60.5 | [8] |

| This compound (Low Dose) | CDAA Diet | 6.20 | 57.8 | [8] |

| This compound (High Dose) | CDAA Diet | 4.97 | 66.2 | [8] |

Signaling Pathways and Experimental Workflows

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulatory axis of the cellular antioxidant response. The following diagram illustrates the mechanism of Nrf2 activation and the proposed site of action for this compound.

Experimental Workflow for Assessing Antioxidant Properties

A typical workflow to evaluate the antioxidant properties of a compound like this compound involves a series of in vitro assays. The following diagram outlines a logical progression of experiments.

Detailed Experimental Protocols

ARE-Luciferase Reporter Assay for Nrf2 Activation

This assay quantitatively measures the activation of the Nrf2 pathway by a test compound.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

White, clear-bottom 96-well plates[4]

-

Test compound (this compound) and positive control (e.g., Oltipraz)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)[9]

-

Luminometer

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well white, clear-bottom plate at a density of approximately 35,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[4]

-

Compound Preparation and Treatment: Prepare serial dilutions of this compound and the positive control in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells.[4]

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[9]

-

Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL). c. Mix the contents by orbital shaking for 5-10 minutes to ensure complete cell lysis and signal generation.[4]

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Normalize the data by subtracting the background luminescence from vehicle-treated wells. c. Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.[4]

Measurement of Intracellular ROS using DCFH-DA

This assay measures the level of intracellular ROS in response to oxidative stress and the protective effect of a test compound.[10]

Materials:

-

Adherent cells (e.g., Huh-7)

-

Cell culture medium (e.g., DMEM)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)[10]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Oxidizing agent (e.g., H2O2)

-

Test compound (this compound)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 16-24 hours).

-

DCFH-DA Staining: a. Prepare a 10 mM stock solution of DCFH-DA in DMSO.[10] b. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium.[11][12] c. Remove the medium from the cells and wash once with PBS. d. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11]

-

Induction of Oxidative Stress: a. Remove the DCFH-DA solution and wash the cells with PBS. b. Add medium containing the oxidizing agent (e.g., H2O2) to the cells.

-

Fluorescence Measurement: a. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[10] Kinetic readings can be taken over time. b. Alternatively, visualize and capture images using a fluorescence microscope.

-

Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the cells treated with the oxidizing agent alone.

Western Blot Analysis of Nrf2 Nuclear Translocation

This method determines the level of Nrf2 protein in the cytoplasmic and nuclear fractions of cells, providing evidence of its activation and translocation.[13]

Materials:

-

Cells treated with this compound or vehicle control

-

Nuclear and cytoplasmic extraction kit or buffers[13]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Fractionation: a. Harvest the treated cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.[13] b. Briefly, this involves sequential lysis steps with different buffers and centrifugation to separate the cytoplasmic and nuclear components.[13]

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay.

-

SDS-PAGE and Electrotransfer: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Analyze the band intensities to determine the relative amount of Nrf2 in the nuclear and cytoplasmic fractions. Use the nuclear and cytoplasmic markers to confirm the purity of the fractions.

Conclusion

This compound is a highly potent Nrf2 activator with a distinct mechanism of action involving direct interaction with the Nrf2-binding site on Keap1. The quantitative data presented herein demonstrates its superior efficacy in activating the Nrf2 pathway compared to other known activators. Its therapeutic potential is further underscored by its ability to mitigate disease pathology in preclinical models of oxidative stress-related conditions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the antioxidant and cytoprotective properties of this compound and other Nrf2-modulating compounds. The continued exploration of this compound holds significant promise for the development of novel therapies for a wide range of diseases driven by oxidative stress.

References

- 1. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Impact of NQO1 dysregulation in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2 activators attenuate the progression of nonalcoholic steatohepatitis-related fibrosis in a dietary rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. bioquochem.com [bioquochem.com]

- 13. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

Preclinical Profile of NK-252: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NK-252 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Preclinical investigations have highlighted its potential as a therapeutic agent in indications associated with oxidative stress and inflammation, such as nonalcoholic steatohepatitis (NASH), and as an adjunct in cancer chemotherapy. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Nrf2 Activation

This compound exerts its biological effects primarily through the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation. This compound has been shown to interact with the Nrf2-binding site of Keap1, leading to the dissociation of Nrf2.[2] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1).[1] This transcriptional activation results in an enhanced antioxidant and anti-inflammatory cellular response. In vitro studies have demonstrated that this compound is a more potent activator of Nrf2 than the prototypical activator, Oltipraz (OPZ).[1][2]

References

NK-252: A Comprehensive Technical Review of its Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NK-252 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. It has demonstrated therapeutic potential in preclinical models of non-alcoholic steatohepatitis (NASH) and in reversing multidrug resistance in cancer. This technical guide provides an in-depth review of the currently available safety and toxicological data for this compound, drawing from key in vivo and in vitro studies. While dedicated, comprehensive toxicology studies are not yet publicly available, this document synthesizes the existing safety-related findings and detailed experimental protocols to support further research and development.

Introduction

This compound is a biaryl urea compound that activates the Nrf2 pathway by directly interacting with the Nrf2-binding site of its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). This interaction prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of a suite of antioxidant and cytoprotective genes. This mechanism of action underlies its therapeutic potential in diseases characterized by oxidative stress and inflammation, such as NASH, and its ability to modulate drug resistance in cancer cells. Understanding the safety and toxicology profile of this compound is paramount for its continued development as a potential therapeutic agent.

In Vivo Safety and Efficacy Studies

Nonalcoholic Steatohepatitis (NASH) Rat Model

A pivotal study by Shimozono et al. (2013) investigated the efficacy and safety of this compound in a rat model of NASH induced by a choline-deficient L-amino acid–defined (CDAA) diet.

| Parameter | Control (CDAA Diet) | This compound (20 mg/kg/day) | This compound (60 mg/kg/day) | Oltipraz (30 mg/kg/day) |

| Liver Fibrosis Area (%) | 10.3 ± 1.5 | 6.2 ± 0.9 | 5.0 ± 0.7 | 5.8 ± 0.6 |

| Plasma ALT (IU/L) | 250 ± 30 | ~180 | ~150 | ~170 |

| Plasma AST (IU/L) | 450 ± 50 | ~300 | ~250 | ~300 |

| Hepatic NQO1 mRNA (fold increase) | 1 | ~3 | ~5 | ~2.5 |

| Hepatic Collagen α1(I) mRNA (fold increase) | 1 | ~0.6 | ~0.4 | ~0.7 |

| Statistically significant difference compared to the control group (p < 0.05). Data are presented as mean ± standard error and are approximated from graphical representations in the source publication. |

-

Animal Model: Male Fischer 344 rats, 6 weeks of age.

-

Diet and Induction of NASH: Rats were fed a choline-deficient L-amino acid–defined (CDAA) diet for 10 weeks to induce NASH and liver fibrosis. A control group was fed a standard diet.

-

Drug Administration: From week 2 to week 10, rats in the treatment groups received daily oral administration of this compound (20 or 60 mg/kg) or oltipraz (30 mg/kg) suspended in 0.5% methylcellulose. The control group received the vehicle.

-

Efficacy and Safety Assessment:

-

At the end of the 10-week period, blood samples were collected for the measurement of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.

-

Livers were harvested for histological analysis (hematoxylin and eosin staining for steatosis and inflammation; Sirius red staining for fibrosis) and gene expression analysis.

-

Quantitative real-time polymerase chain reaction (RT-PCR) was used to measure the mRNA levels of Nrf2 target genes (e.g., NQO1) and fibrogenic genes (e.g., collagen α1(I), TGF-β1).

-

Multidrug Resistance in a Mouse Leukemia Model

A study by Kiue et al. (1990) explored the potential of this compound to reverse multidrug resistance in a P388 leukemia mouse model.

In this study, no mice were reported to have died from toxicity when this compound was administered in combination with vincristine (VCR).[1] this compound itself did not exhibit any antitumor effects when administered alone.[1]

-

Animal Model: Female CDF1 mice.

-

Tumor Cell Lines: P388/S (drug-sensitive) and P388/VCR (vincristine-resistant) murine leukemia cells.

-

Tumor Implantation: Mice were inoculated intraperitoneally with 1 x 10^6 P388/S or P388/VCR cells.

-

Drug Administration:

-

This compound was administered orally (p.o.) once daily for 10 days, starting the day after tumor inoculation.

-

Vincristine (VCR) was administered intraperitoneally (i.p.) once daily for 10 days.

-

-

Assessment: The primary endpoint was the mean survival time of the mice.

In Vitro Studies

Nrf2 Activation and Cytoprotection in Hepatocytes

The study by Shimozono et al. (2013) also included in vitro experiments to elucidate the mechanism of action of this compound.

| Cell Line | Assay | Parameter | This compound | Oltipraz |

| Huh-7.5 | NQO1-ARE Luciferase Reporter | EC2 value (concentration for 2-fold induction) | 1.36 µM | 20.8 µM |

| Huh-7 | H2O2-induced Cytotoxicity | Cell Viability | Increased resistance compared to control | Increased resistance compared to control |

-

Cell Line: Huh-7.5 cells.

-

Transfection: Cells were transiently transfected with a luciferase reporter plasmid containing the antioxidant response element (ARE) from the NAD(P)H quinone oxidoreductase 1 (NQO1) promoter.

-

Treatment: Transfected cells were treated with varying concentrations of this compound or oltipraz for 24 hours.

-

Measurement: Luciferase activity was measured to determine the level of Nrf2-ARE pathway activation.

-

Cell Line: Huh-7 cells.

-

Pre-treatment: Cells were pre-treated with this compound or oltipraz for 24 hours.

-

Induction of Oxidative Stress: Cells were then exposed to hydrogen peroxide (H2O2) to induce cytotoxicity.

-

Assessment: Cell viability was assessed to determine the cytoprotective effects of the compounds.

Reversal of Vincristine Resistance in Leukemia Cells

The in vivo findings by Kiue et al. (1990) were supported by in vitro experiments.

-

Cell Lines: P388/S and P388/VCR cells.

-

Treatment: Cells were cultured in the presence of varying concentrations of vincristine (VCR) with or without this compound (5-10 µM).

-

Assessment: The cytocidal activity of VCR was measured to determine the ability of this compound to reverse VCR resistance. This compound was found to almost completely reverse VCR resistance in P388/VCR cells and potentiate the activity of VCR in P388/S cells.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Nrf2 Activation

Caption: this compound binds to Keap1, preventing Nrf2 degradation and promoting its nuclear translocation.

Experimental Workflow: In Vivo NASH Study

Caption: Workflow for the in vivo evaluation of this compound in a rat model of NASH.

Toxicology Profile Summary

Currently, there is a lack of publicly available, dedicated toxicology studies for this compound. The information below is derived from safety-related observations in efficacy-focused preclinical studies.

-

Acute Toxicity: In a study involving co-administration with vincristine in mice, no deaths attributable to toxicity were observed.[1] However, no formal LD50 or acute toxicity studies have been published.

-

Sub-chronic Toxicity: In a 10-week study in rats, oral administration of this compound at doses of 20 and 60 mg/kg/day was associated with a reduction in elevated liver enzymes (ALT and AST), suggesting a hepatoprotective effect in the context of NASH. No adverse effects were explicitly reported.

-

Genotoxicity: No data available.

-

Cardiotoxicity: No data available.

-

Neurotoxicity: No data available.

-

Immunotoxicity: No data available.

-

Pharmacokinetics (ADME): No data available.

Conclusion and Future Directions

This compound is a promising Nrf2 activator with demonstrated efficacy in preclinical models of NASH and cancer multidrug resistance. The available data suggests a favorable safety profile within the context of the reported efficacy studies, with no overt toxicity observed at effective doses. However, the absence of comprehensive and dedicated toxicology studies (including acute, sub-chronic, and chronic toxicity, as well as assessments of genotoxicity, cardiotoxicity, and other specific organ toxicities) represents a significant data gap. Furthermore, a thorough understanding of the pharmacokinetic and metabolic profile of this compound is essential for its clinical translation. Future research should prioritize these formal safety and ADME studies to fully characterize the toxicological profile of this compound and support its potential progression into clinical development.

References

Methodological & Application

Application Notes for NK-252: An In Vitro Guide for Hepatic Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of NK-252, a potent activator of the Nrf2 signaling pathway. The information is curated for professionals in cellular biology and drug discovery, focusing on hepatic cell models where this compound has demonstrated significant antioxidant potential.

Introduction to this compound

This compound is a small molecule compound identified as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] It operates by interacting with the Nrf2-binding site of its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[2][3][4] This action prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1).[1] Studies have shown that this compound is significantly more potent in activating Nrf2 than the conventional activator, Oltipraz (OPZ).[1][3]

Data Summary

The following table summarizes the quantitative data available on the comparative efficacy of this compound in activating the Nrf2 pathway.

Table 1: In Vitro Potency of this compound in Nrf2 Activation

| Compound | Cell Line | Assay Metric | Value (µM) |

|---|---|---|---|

| This compound | Huh-7.5 | EC₂ for NQO1-ARE Induction | 1.36[1] |

| Oltipraz (OPZ) | Huh-7.5 | EC₂ for NQO1-ARE Induction | 20.8[1] |

EC₂ represents the concentration required to achieve a two-fold induction of gene expression above the baseline.[1]

Signaling Pathway and Experimental Workflows

The diagrams below illustrate the mechanism of action of this compound and the general workflows for the described experimental protocols.

Caption: this compound mediated activation of the Nrf2 signaling pathway.

References

Application Notes and Protocols for NK-252 Treatment of Huh-7 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of NK-252, a potent Nrf2 activator, on the human hepatoma cell line, Huh-7. The provided protocols are based on established methodologies and available data on this compound and other Nrf2 activators.

Introduction

This compound is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Nrf2 is a master regulator of the cellular antioxidant response, and its activation can protect cells from oxidative stress-induced damage. In the context of cancer research, modulation of the Nrf2 pathway is of significant interest. Studies have shown that this compound is a potent Nrf2 activator, with an EC50 value of 1.36 µM for inducing a 2-fold activation in a reporter assay using Huh-7.5 cells, a subclone of Huh-7.[1] Furthermore, this compound has been demonstrated to protect Huh-7 cells from cytotoxicity induced by hydrogen peroxide (H₂O₂).[1]

This document provides detailed protocols for assessing the effects of this compound on Huh-7 cell viability, apoptosis, and the activation of the Nrf2 signaling pathway.

Data Presentation

Table 1: Reported Bioactivity of this compound

| Parameter | Cell Line | Value | Reference |

| EC₂ (Nrf2 Activation) | Huh-7.5 | 1.36 µM | [1] |